

Commercial availability and suppliers of 2-Methylazetidine

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Compound of Interest

Compound Name: 2-Methylazetidine

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An In-depth Technical Guide to the Commercial Availability and Sourcing of **2-Methylazetidine** for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of the Azetidine Scaffold

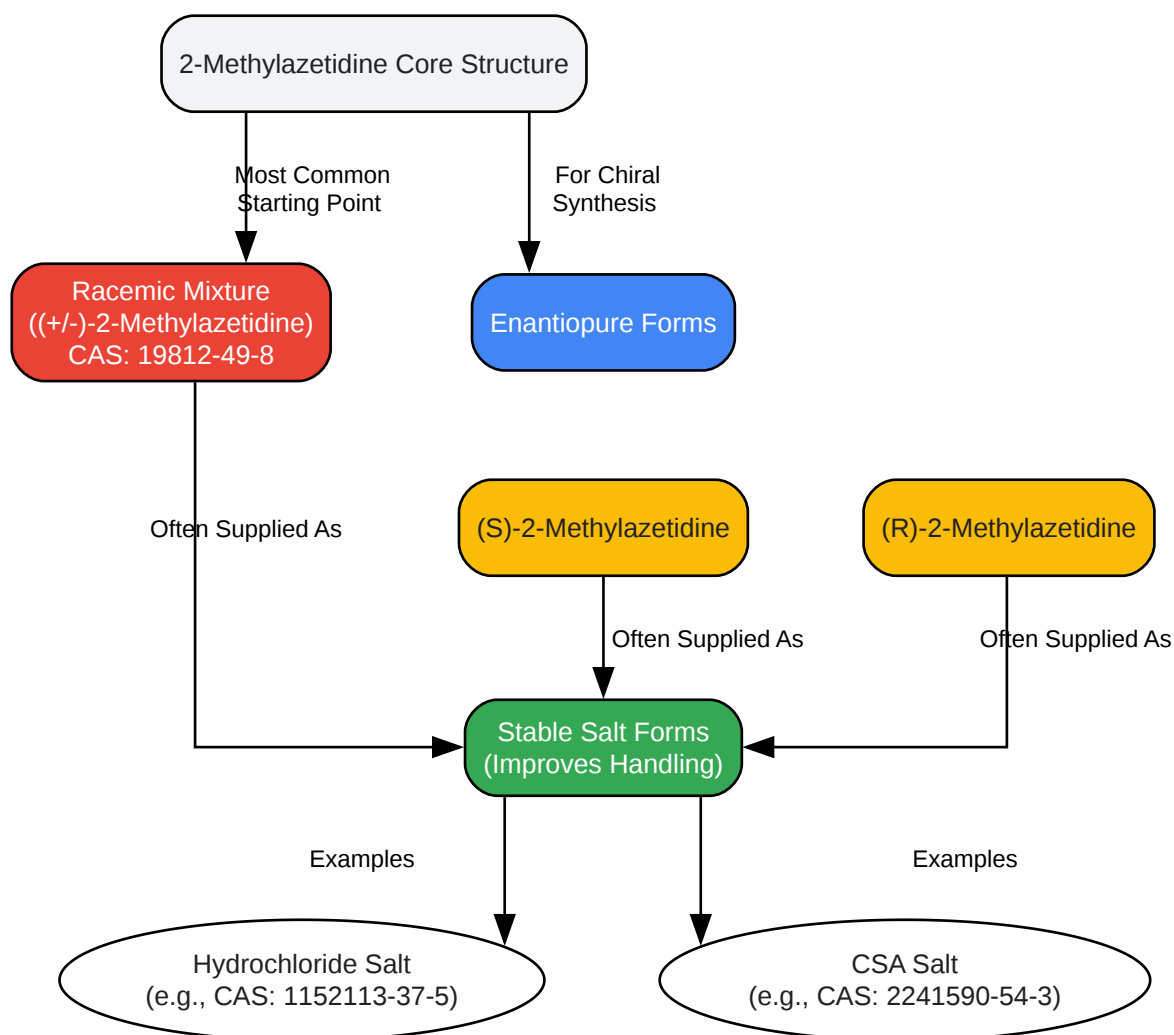
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention.^{[1][2][3]} Its rigid structure serves as a valuable bioisostere for more flexible or lipophilic groups, often leading to improved metabolic stability, solubility, and target-binding affinity.^[2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine ring to enhance their pharmacokinetic profiles.^[2]

2-Methylazetidine, a fundamental substituted azetidine, represents a key building block for introducing this valuable scaffold into new molecular entities.^{[1][4]} Its strategic importance lies in its ability to serve as a constrained proline mimic or as a versatile synthetic handle for further elaboration. This guide provides an in-depth analysis of the commercial landscape for **2-Methylazetidine**, offering researchers, chemists, and drug development professionals a practical framework for sourcing, validating, and utilizing this critical reagent.

I. Commercial Forms and Stereochemical Considerations

2-Methylazetidine is commercially available in several forms, each with specific applications and implications for synthesis and biological activity. The choice of which form to procure is a critical first step, dictated by the stereochemical requirements of the target molecule.

- **Racemic Mixture ((+/-)-2-Methylazetidine):** This is a 1:1 mixture of the (R)- and (S)-enantiomers. It is often the most cost-effective option and is suitable for initial exploratory synthesis or for applications where stereochemistry is not critical. Its primary CAS Number is 19812-49-8.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Enantiomerically Pure Forms ((S)- or (R)-2-Methylazetidine):** For the development of chiral drugs, accessing stereochemically pure starting materials is paramount. The biological activity of a molecule often resides in a single enantiomer. Scalable syntheses have been developed to produce enantiopure (S)-**2-methylazetidine**, making it accessible for development campaigns.[\[8\]](#)
- **Salt Forms (Hydrochloride or CSA Salts):** Due to the volatility and reactivity of the free base, **2-methylazetidine** is frequently supplied as a more stable, crystalline salt. Common salt forms include the hydrochloride (HCl) salt[\[9\]](#)[\[10\]](#) and camphorsulfonate (CSA) salt.[\[11\]](#) These salts are typically non-hygroscopic, weighable solids, which greatly simplifies handling and reaction setup. The free base can be generated in situ or through a separate workup step if required.



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Caption: Available commercial forms of **2-Methylazetidine**.

II. Supplier Landscape: A Comparative Overview

The supplier base for **2-Methylazetidine** ranges from large, global chemical corporations to smaller, specialized providers of building blocks. Procurement for research and development purposes is restricted to technically-qualified persons and institutions; these products are not for sale to individuals.^[12]

Supplier	Product Offered	CAS Number	Typical Purity	Scale & Notes
Sigma-Aldrich (Merck)	(S)-2-Methylazetidine R-(-)-CSA salt	2241590-54-3	95%	Research quantities. Sourced from AstaTech, Inc.
AKSci	2-Methylazetidine	N/A	95%	Milligram to gram scale for R&D use. [12]
ChemicalBook	(+/-)-2-Methylazetidine; 2-Methylazetidine HCl	19812-49-8; 1152113-37-5	95-97% (HPLC)	A marketplace listing numerous Chinese suppliers (e.g., Amatek Scientific, Cool Pharm). [6] [9]
CymitQuimica	2-Methylazetidine hydrochloride	1152113-37-5	97%	Research quantities. Sourced from Fluorochem. [10]
Parchem	Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride	53912-85-9	N/A	A derivative, indicating sourcing capabilities for related scaffolds. [13]
Achmem	(R)-Methyl 2-methylazetidine-2-carboxylate hydrochloride	1391077-78-3	N/A	Enantiomerically pure derivative. [14]

This table is representative and not exhaustive. Availability and specifications should always be confirmed with the supplier.

III. The Scientist's Guide to Procurement and Quality Validation

Sourcing a chemical is only the first step. For scientific integrity and experimental reproducibility, rigorous quality validation is non-negotiable. The narrative that a "bottle on the shelf is what it claims to be" is a fallacy; trust must be established through documentation and empirical data.

A. Essential Documentation: The CoA and SDS

Before purchase, and certainly upon receipt, two documents are critical:

- **Certificate of Analysis (CoA):** This is a lot-specific document that provides quality control results.^[15] Key data points to scrutinize include:
 - **Identity Confirmation:** Typically confirmed by ^1H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.^{[15][16]}
 - **Purity Assessment:** Usually determined by HPLC or GC. For most applications, a purity of >95% is required.^{[12][16]}
 - **Appearance:** Should match the supplier's description (e.g., "White to Yellow Solid").
- **Safety Data Sheet (SDS):** Azetidines and related strained-ring amines can be hazardous. The SDS provides essential information on:
 - **Hazards:** This includes flammability, toxicity (fatal if swallowed, in contact with skin, or inhaled for some related compounds), and corrosivity.
 - **Handling:** Specifies required personal protective equipment (PPE), such as gloves, eye protection, and use in a well-ventilated area or fume hood.^{[17][18]}
 - **Storage:** Details proper storage conditions, such as "Store long-term in a cool, dry place."^[12]

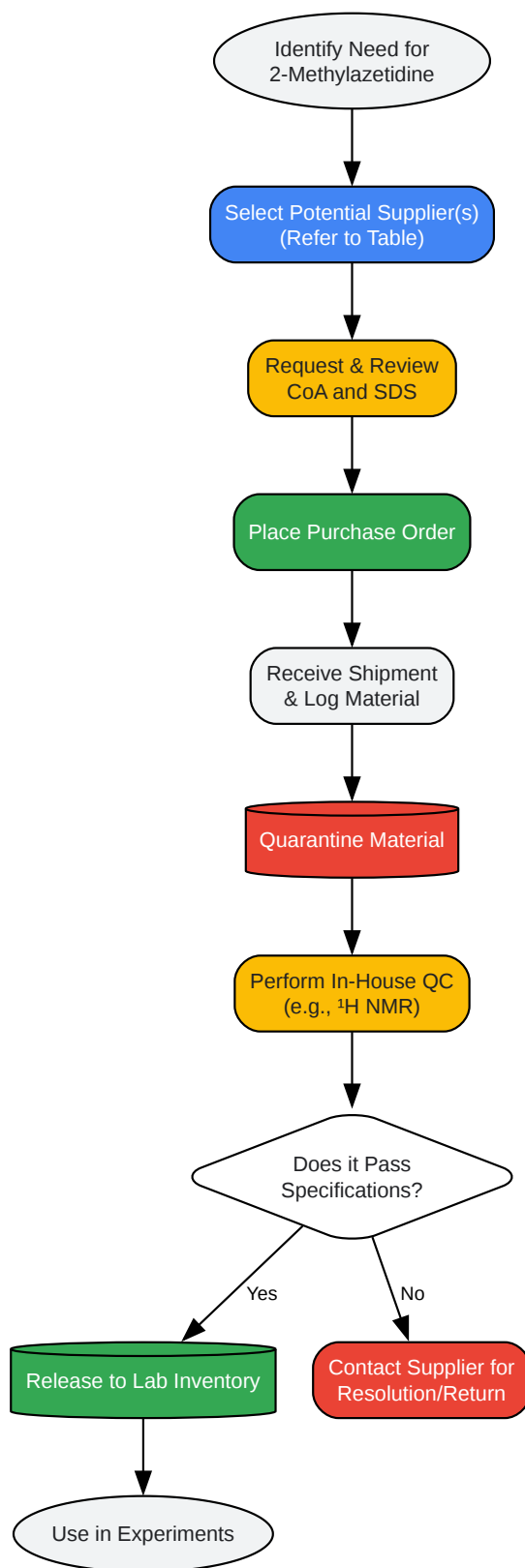
B. In-House Validation: A Protocol for Trust

Upon receiving a new batch of **2-Methylazetidine** salt, it is best practice to perform an in-house identity and purity check. This self-validating system ensures that the material used in an experiment is known and reliable.

Protocol: ^1H NMR for Identity Confirmation of **2-Methylazetidine** HCl

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **2-Methylazetidine** HCl salt into a clean NMR tube.
- **Solvent Addition:** Add ~0.6 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) to the NMR tube. Ensure the material fully dissolves.
- **Data Acquisition:** Acquire a proton (^1H) NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- **Data Analysis:**
 - **Chemical Shifts & Multiplicities:** Compare the observed chemical shifts, integration values, and splitting patterns to a reference spectrum or literature values for **2-Methylazetidine**. The spectrum should show a characteristic methyl doublet, along with multiplets for the ring protons.
 - **Solvent Peak:** Identify the residual solvent peak and ensure it does not obscure key signals.
 - **Impurity Check:** Look for any unexpected signals. The integration of these signals relative to the product signals can provide a rough estimate of purity.

This simple, rapid check provides a high degree of confidence in the material's identity before committing it to a complex, multi-step synthesis.



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Caption: A standard workflow for procuring and validating chemical reagents.

IV. Conclusion

2-Methylazetidine is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. Available in racemic, enantiopure, and various salt forms from a range of suppliers, it offers chemists a versatile tool for creating novel molecular architectures. However, its effective use is predicated on a rigorous approach to procurement and quality control. By carefully selecting suppliers, scrutinizing documentation, and performing independent verification, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable science. This diligence is not merely procedural; it is a core tenet of scientific integrity that underpins the entire drug development process.

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